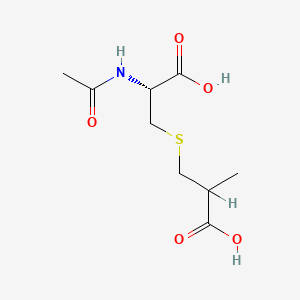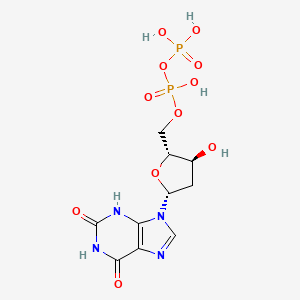
dXDP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DXDP is a purine ribonucleoside diphosphate.
Wissenschaftliche Forschungsanwendungen
Unique Mechanism of DXP Synthase : DXP synthase, a thiamine diphosphate (ThDP)-dependent enzyme, exhibits a unique kinetic mechanism. This aspect is significant for developing new anti-infective agents, as targeting this mechanism could lead to novel treatments for infections caused by human pathogens (Brammer Basta, Smith, Wade, & Meyers, 2011).
DXP Synthase as an Antibacterial Target : Research has shown that inhibiting DXP synthase, which plays a crucial role in the formation of DXP, is an attractive strategy for developing new antibiotics. This enzyme's unique random sequential mechanism, different from other ThDP-dependent enzymes, makes it an ideal target for bisubstrate inhibitors (Bartee & Freel Meyers, 2018).
Inhibition Strategies for DXP Synthase : The development of inhibitors targeting DXP synthase's unique mechanism has been explored. For instance, certain bisubstrate inhibitors, designed to exploit the enzyme's ternary complex formation, have shown promising results in selectively inhibiting DXP synthase over mammalian enzymes (Patel, Nemeria, Brammer Basta, Freel Meyers, & Jordan, 2012).
Challenges in Inhibitor Development : The development of selective DXP synthase inhibitors is challenging due to the enzyme's large active site and unique mechanism. However, studies on alkylacetylphosphonates have shown that they can inhibit DXP synthase selectively, offering insights for future antimicrobial screening and drug development (Sanders et al., 2017).
Structural Analysis for Drug Design : X-ray crystallography has been utilized to elucidate the structural details of enzyme-bound intermediates along the DXP synthase reaction pathway. This information is critical for designing selective inhibitors and understanding the enzyme's function (Chen, DeColli, Freel Meyers, & Drennan, 2019).
Eigenschaften
Produktname |
dXDP |
|---|---|
Molekularformel |
C10H14N4O11P2 |
Molekulargewicht |
428.19 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N4O11P2/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)24-5(4)2-23-27(21,22)25-26(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
ALCPNMZQIUFCEL-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
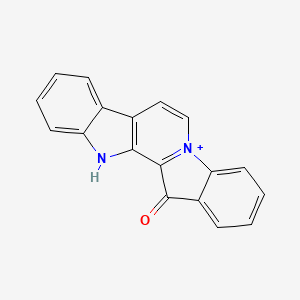
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
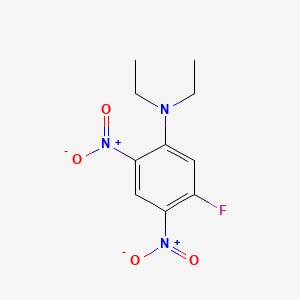
![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)
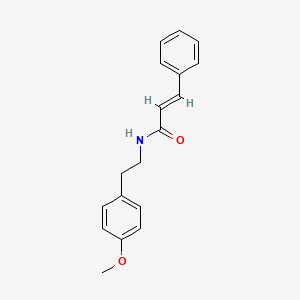
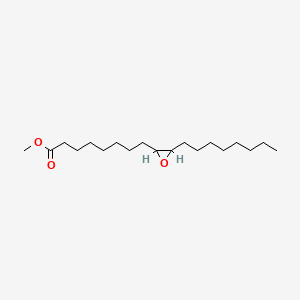

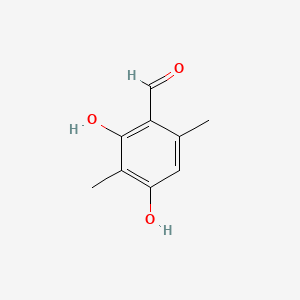
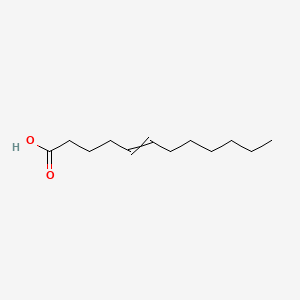
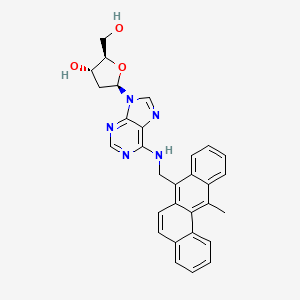
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)
